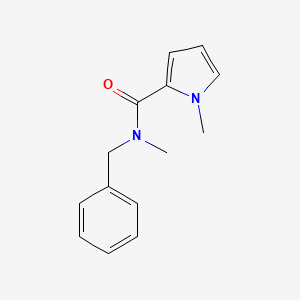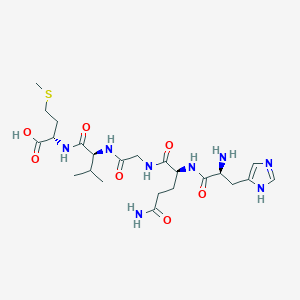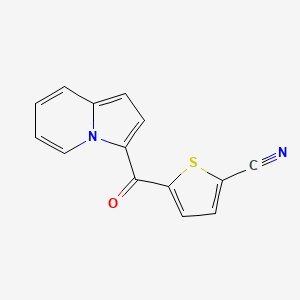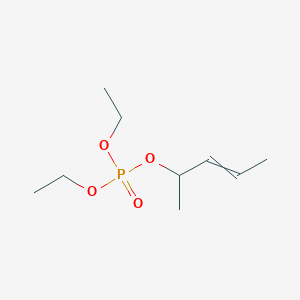
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide: is a synthetic peptide compound It is composed of the amino acids leucine, ornithine, and glycine, with a diaminomethylidene group attached to the ornithine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its selective attachment to the ornithine residue.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino acid residues, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones, potentially enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carbonylated derivatives, while reduction can yield amine or alcohol derivatives.
Applications De Recherche Scientifique
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Industry: It may be used in the production of specialized peptides for various industrial applications, such as biotechnology and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
- L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
- L-Leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Isoleucyl-L-seryl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycine
Comparison: L-Leucyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural uniqueness can result in distinct biological activities and interactions compared to similar compounds. For example, the presence of glycine in the sequence may influence the compound’s flexibility and binding properties, distinguishing it from other peptides with different amino acid compositions.
Propriétés
Numéro CAS |
824395-58-6 |
|---|---|
Formule moléculaire |
C14H29N7O3 |
Poids moléculaire |
343.43 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H29N7O3/c1-8(2)6-9(15)12(23)21-10(4-3-5-19-14(17)18)13(24)20-7-11(16)22/h8-10H,3-7,15H2,1-2H3,(H2,16,22)(H,20,24)(H,21,23)(H4,17,18,19)/t9-,10-/m0/s1 |
Clé InChI |
VROBSHYMNDGCOG-UWVGGRQHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



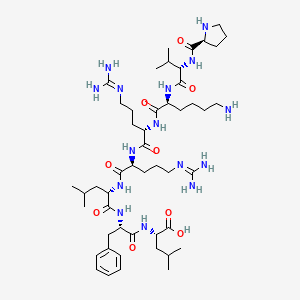
![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)

![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
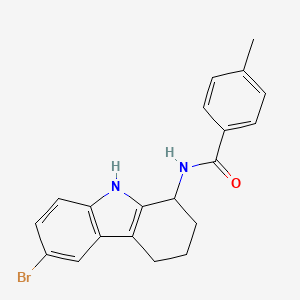
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
